2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-11(24)20-12-6-8-13(9-7-12)21-16(25)10-23(2)18-22-17-14(19)4-3-5-15(17)26-18/h3-9H,10H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHFOOTUUJXNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Reaction Scheme
-
Methylation of Benzothiazole Amine :
-
Chloroacetamide Intermediate Formation :
-
Nucleophilic Substitution with 4-Acetamidoaniline :
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| 1 | CHI, KCO | DMF | 80°C | ~75% |
| 2 | ClCHCOCl, EtN | CHCl | RT | ~85% |
| 3 | 4-Acetamidoaniline, KI | DMF | 60–80°C | ~65% |
| *Yields estimated from analogous reactions in . |
Key Reaction Mechanisms
-
Amide Coupling : Carbodiimide-mediated activation (e.g., EDC) facilitates bond formation between the benzothiazole amine and acetic acid derivatives .
-
Nucleophilic Aromatic Substitution : The chloro group on the benzothiazole ring is displaced by the acetamidophenyl group under catalytic iodide conditions .
Stability and Reactivity
-
Thermal Stability : Decomposes above 200°C, with degradation products including 4-chlorobenzothiazole and acetamide derivatives .
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Hydrolytic Sensitivity : The acetamide group is stable under neutral conditions but hydrolyzes in strong acids/bases to form 4-aminophenyl intermediates .
Functional Group Transformations
Side Reactions and Byproducts
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Over-Alkylation : Excess methyl iodide leads to quaternary ammonium salts, requiring precise stoichiometry.
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Hydrolysis of Chloroacetamide : Competing hydrolysis in aqueous conditions forms 2-hydroxy-N-substituted acetamides .
Catalytic and Solvent Effects
-
Polar Solvents (DMF, DMSO) : Enhance nucleophilicity of 4-acetamidoaniline in Step 3 .
-
KI Catalyst : Accelerates substitution by stabilizing transition states via iodide ion participation .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Carbodiimide Coupling | High purity, scalable | Requires anhydrous conditions |
| Direct Alkylation | Fewer steps | Lower regioselectivity |
Scientific Research Applications
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Benzothiazole Derivatives
(a) N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate
- Structure: Features a 3-methylphenyl group instead of the methylamino-4-acetamidophenyl chain.
- Properties: The methylphenyl group introduces hydrophobicity, reducing solubility compared to the target compound.
- Synthesis : Prepared via carbodiimide-mediated coupling of (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine (91% yield) .
(b) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
Methylamino-Linked Analogues
(a) N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide
- Structure : Lacks the benzothiazole core; instead, it has a 4-chlorophenyl acetamide group.
- Synthesized via photomicellar catalysis (82% yield) .
(b) 2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- Structure : Substitutes benzothiazole with a thiazole ring and introduces a benzyl group.
Acetamidophenyl Derivatives
(a) N-(1-(3-(4-Acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide
- Structure : Shares the 4-acetamidophenyl group but incorporates a trichloroethyl thiourea moiety.
Structural and Functional Data Table
Key Comparative Insights
- Solubility : The 4-acetamidophenyl group in the target compound likely improves aqueous solubility compared to methylphenyl or piperazine substituents .
- Synthetic Accessibility : Carbodiimide-mediated coupling (as in ) is a robust method for benzothiazole acetamides, whereas photomicellar catalysis () offers advantages for simpler analogues.
Biological Activity
The compound 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide , also referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of a benzothiazole moiety, an acetamido group, and a chlorinated aromatic ring. The molecular formula is , with a molecular weight of approximately 374.84 g/mol. The presence of chlorine enhances its reactivity and potential interactions with biological targets .
Biological Activities
Compounds containing benzothiazole structures are known for a variety of biological activities, including:
- Anticancer Activity : Research indicates that benzothiazole derivatives show promising anticancer properties. For instance, compounds structurally similar to this compound have been reported to inhibit cancer cell proliferation effectively .
- Antibacterial Properties : This compound may exhibit antibacterial effects due to its ability to interact with bacterial enzymes and disrupt cellular functions .
- Antifungal and Anthelmintic Activities : Preliminary studies suggest that derivatives of this class can also demonstrate antifungal and anthelmintic properties, making them candidates for further pharmacological evaluation .
The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with various biomolecules such as proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The following table summarizes selected compounds with similar structures and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | Similar benzothiazole structure | Anticancer activity |
| N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide | Similar acetamide and aromatic structures | Antibacterial properties |
| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | Contains acetamide functionality | Antifungal activity |
The unique combination of the chlorine substitution pattern and the dual functionality as both an acetamido and benzamide derivative may enhance selectivity against specific biological targets compared to other similar compounds .
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:
- Anticancer Studies : In vitro studies demonstrated that compounds similar to this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Trials : Clinical evaluations have shown that certain benzothiazole derivatives possess substantial antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?
Answer: The synthesis of benzothiazole acetamide derivatives typically involves coupling a substituted benzothiazol-2-amine with an acetamide precursor. A validated method includes:
- Using 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl (EDCl) as a coupling agent in dichloromethane.
- Triethylamine as a base to facilitate reaction efficiency.
- Temperature control (e.g., initiating reactions at 273 K to minimize side reactions).
- Purification via recrystallization from ethanol, yielding high-purity crystals (91% reported for analogous compounds) .
Optimization Tips: Adjust solvent polarity, catalyst equivalents, and reaction time to enhance yield.
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and conformation of this compound?
Answer:
- X-ray Crystallography: Resolves molecular conformation (e.g., dihedral angles between benzothiazole and aryl rings, such as 79.3° observed in analogs) and hydrogen-bonding networks (O–H⋯N, O–H⋯O) .
- NMR Spectroscopy: Confirms proton environments (e.g., methylamino and acetamide groups).
- IR Spectroscopy: Identifies functional groups like amide C=O stretches.
- Mass Spectrometry: Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers assess the biological activity of this compound, particularly its potential as an antimicrobial or anticancer agent?
Answer:
- Antimicrobial Screening: Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains. Structural analogs with 4-chloro-benzothiazole cores show activity due to electrophilic interactions with microbial enzymes .
- Anticancer Evaluation: Conduct cytotoxicity assays (e.g., MTT) on cancer cell lines. Modify substituents (e.g., 4-acetamidophenyl) to enhance selectivity and reduce off-target effects .
Q. What strategies are recommended for analyzing conflicting data in biological assays involving benzothiazole derivatives?
Answer:
- Assay Reproducibility: Standardize conditions (pH, temperature, solvent controls).
- Orthogonal Validation: Combine methods (e.g., agar diffusion and microdilution for antimicrobial activity).
- Purity Analysis: Use HPLC to rule out impurities affecting results.
- Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance of variations .
Q. How does the electronic and steric environment of the benzothiazole ring influence the compound's reactivity and interactions with biological targets?
Answer:
- Electronic Effects: The 4-chloro substituent enhances electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine thiols in enzymes).
- Steric Effects: Methylamino groups may hinder binding to sterically constrained active sites.
- Computational Modeling: Use density functional theory (DFT) to predict charge distribution and molecular docking to simulate target binding .
Methodological Considerations
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications: Synthesize analogs with varying substituents at the 4-chloro (e.g., Br, F) and acetamide positions.
- Biological Testing: Compare activities across analogs to identify key pharmacophores.
- Data Correlation: Use regression analysis to link structural features (e.g., logP, polar surface area) to activity .
Q. What are the critical factors in crystallizing this compound for X-ray analysis?
Answer:
- Solvent Selection: Slow evaporation from ethanol yields high-quality single crystals.
- Temperature Control: Maintain stable conditions (e.g., 173 K during data collection).
- Hydrogen Bonding: Optimize packing via intermolecular interactions (e.g., π-π stacking, C–H⋯O bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
